molecular formula C19H23N3O2 B2984747 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034431-49-5

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No. B2984747
M. Wt: 325.412
InChI Key: GNCDQEICANALAN-UHFFFAOYSA-N
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Description

“(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone” is a chemical compound with the IUPAC name [4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone1. It has a molecular formula of C19H23N3O2 and a molecular weight of 325.4121.



Synthesis Analysis

The specific synthesis process for this compound is not readily available in the search results. However, piperidine derivatives, which this compound is a part of, are widely used as building blocks in synthesizing organic compounds2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, it contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the search results. However, piperidine derivatives are known to be involved in a wide variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. However, it is known that the compound has a molecular formula of C19H23N3O2 and a molecular weight of 325.4121.


Scientific Research Applications

Metabolic Pathway Elucidation

Metabolic studies are essential for understanding how compounds are processed in biological systems. For instance, the metabolism of pirimicarb, a compound containing a dimethylpyrimidin moiety similar to the query compound, has been studied in humans. Researchers found specific metabolites in the urine of workers exposed to pirimicarb, indicating a substantial capacity for demethylation in humans (Hardt, Appl, & Angerer, 1999). Similar metabolic pathway studies for the specified compound could elucidate its processing and potential biological impacts.

Toxicology and Safety Assessment

Research on the safety and toxicological effects of chemical compounds is crucial for their application in pharmaceuticals, agriculture, and other industries. For instance, studies on 4-Methylpyrazole, a compound with a piperidine ring similar to the query compound, have shown it to be a potent inhibitor with potential therapeutic value in treating ethylene glycol poisoning when administered early in the course of intoxication (Baud et al., 1986). Exploring the toxicological profile and safety of "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" could reveal its potential risks and benefits for human health.

Pharmacokinetic Studies

Understanding the pharmacokinetics of a compound is essential for its development into therapeutic agents. The study of the metabolism and excretion of compounds, like the investigation into the HSP90 inhibitor BIIB021, involves identifying major metabolites and understanding the routes of elimination (Xu et al., 2013). Similar pharmacokinetic studies for the specified compound could inform its potential use in drug development by identifying how it is absorbed, distributed, metabolized, and excreted in the body.

Drug Development and Therapeutic Applications

Research into the therapeutic applications of compounds includes their potential use as active pharmaceutical ingredients. For example, the development of new vasodilators in combination with beta-adrenergic blockade for treating hypertension demonstrates the process of identifying novel therapeutic uses for chemical compounds (Gilmore, Weil, & Chidsey, 1970). Investigating "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" for similar therapeutic applications could uncover new treatments for various conditions.

properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-6-4-5-7-17(13)19(23)22-10-8-16(9-11-22)24-18-12-14(2)20-15(3)21-18/h4-7,12,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCDQEICANALAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

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